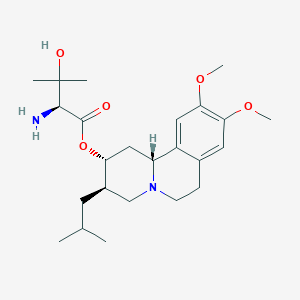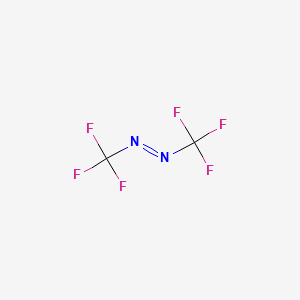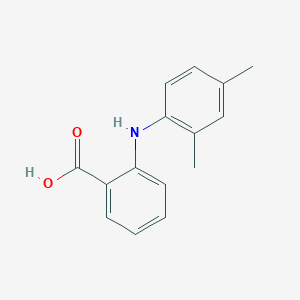
N-(2,4-Dimethylphenyl)anthranilic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)anthranilic Acid is a derivative of anthranilic acid, which is an aromatic acid with both carboxylic acid and amine functional groups. This compound is known for its applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). It is structurally related to other anthranilic acid derivatives, which are known for their analgesic, anti-inflammatory, and antipyretic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-Dimethylphenyl)anthranilic Acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromobenzoic acid with 2,4-dimethylaniline in the presence of a copper catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as isoamyl alcohol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves the nitration of o-xylene to produce a mixture of o- and m-nitroxylenes. The nitro compounds are then reduced to their corresponding amines using iron and hydrochloric acid. The resulting amines are separated, and the desired o-xylidine is condensed with o-chlorobenzoic acid in the presence of potassium carbonate and a copper catalyst .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)anthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted anthranilic acid derivatives, which can have different pharmacological properties .
Scientific Research Applications
N-(2,4-Dimethylphenyl)anthranilic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: As an NSAID, it is used to treat mild to moderate pain, including headaches, dental pain, and arthritis.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)anthranilic Acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: Known for its potent anti-inflammatory effects.
Uniqueness
N-(2,4-Dimethylphenyl)anthranilic Acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and potency compared to other anthranilic acid derivatives .
Properties
CAS No. |
27210-58-8 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
InChI Key |
VJVKYSGOJRLVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
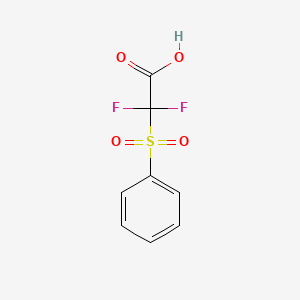

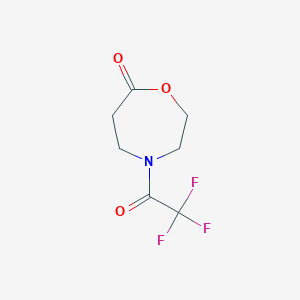
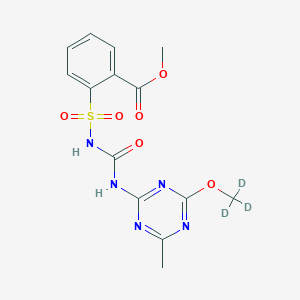
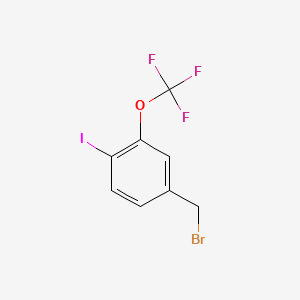

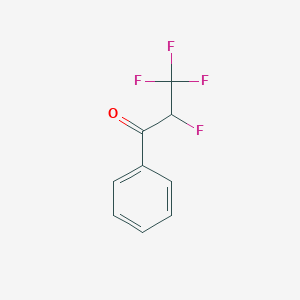
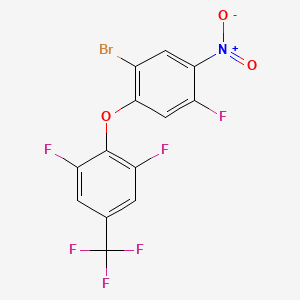

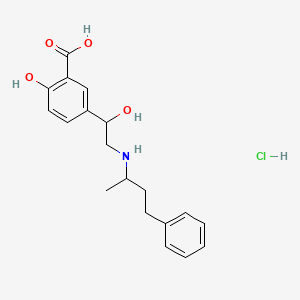
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
